molecular formula C16H14FN5O B11509200 2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]-N-(3-methylphenyl)acetamide

2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]-N-(3-methylphenyl)acetamide

Cat. No.: B11509200
M. Wt: 311.31 g/mol
InChI Key: BGEDKYSCSCPEKP-UHFFFAOYSA-N
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Description

2-[5-(2-Fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-(3-methylphenyl)acetamide is an organic compound that belongs to the class of tetrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-(3-methylphenyl)acetamide typically involves the reaction of 2-fluorobenzylamine with sodium azide and triethyl orthoformate to form the tetrazole ring. This intermediate is then reacted with 3-methylphenylacetyl chloride under basic conditions to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the stability of the intermediates and the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2-Fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[5-(2-Fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-(3-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[5-(2-fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(2-Chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-(3-methylphenyl)acetamide
  • 2-[5-(2-Bromophenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-(3-methylphenyl)acetamide
  • 2-[5-(2-Methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-(3-methylphenyl)acetamide

Uniqueness

The presence of the fluorophenyl group in 2-[5-(2-fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-(3-methylphenyl)acetamide imparts unique properties such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring.

Properties

Molecular Formula

C16H14FN5O

Molecular Weight

311.31 g/mol

IUPAC Name

2-[5-(2-fluorophenyl)tetrazol-2-yl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C16H14FN5O/c1-11-5-4-6-12(9-11)18-15(23)10-22-20-16(19-21-22)13-7-2-3-8-14(13)17/h2-9H,10H2,1H3,(H,18,23)

InChI Key

BGEDKYSCSCPEKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2N=C(N=N2)C3=CC=CC=C3F

Origin of Product

United States

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